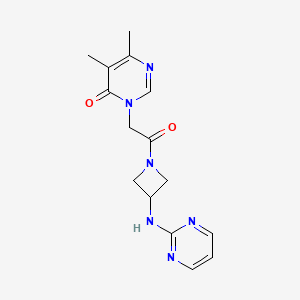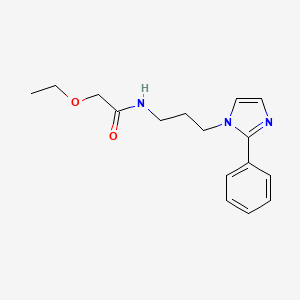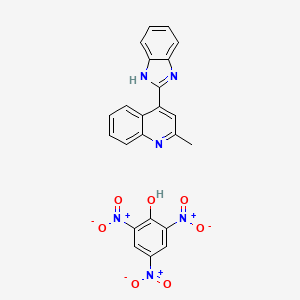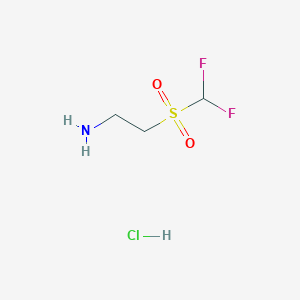
5,6-dimethyl-3-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-3-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research in chemical synthesis has explored the reactions of pyrimidine derivatives, demonstrating their versatility in creating a broad range of compounds. For instance, reactions involving pyrimidine and barbituric acid derivatives in dimethyl formamide yield compounds with potential for further chemical transformations (Link et al., 1981). Such reactions underscore the synthetic utility of pyrimidine derivatives in constructing complex molecular architectures.
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular potentials. A study reports on the synthesis of pyrimidine-azetidinone analogues and their in vitro antimicrobial and antitubercular activities, highlighting the structural basis for their biological activities (Chandrashekaraiah et al., 2014). This research suggests that pyrimidine derivatives can serve as valuable scaffolds for developing new antibacterial and antitubercular agents.
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives have been investigated, revealing their potential to modulate oxidative stress. Studies have shown that certain pyrimidine compounds exhibit significant antioxidant activity, which could be leveraged in developing therapeutics targeting oxidative stress-related diseases (Grabovskii et al., 2018).
Anticancer Activity
Research on pyrimidine derivatives has also extended to the exploration of their anticancer activities. Novel pyrimidine compounds have been synthesized and tested for their efficacy against cancer cell lines, with some showing promising results (Abdellatif et al., 2014). These findings highlight the potential of pyrimidine derivatives in oncology research, offering avenues for the development of new anticancer agents.
Anti-Inflammatory and Analgesic Activities
Furthermore, pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents for managing pain and inflammation (Antre et al., 2011). This research underscores the therapeutic versatility of pyrimidine derivatives, extending their application beyond antimicrobial and anticancer activities.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-10-11(2)18-9-21(14(10)23)8-13(22)20-6-12(7-20)19-15-16-4-3-5-17-15/h3-5,9,12H,6-8H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKTXQZURDVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)NC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2916211.png)

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)
![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)
![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)

![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)
![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)
